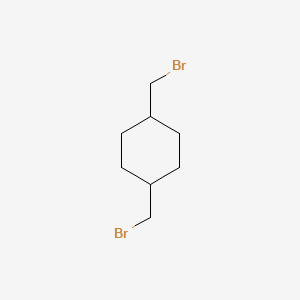

1,4-Bis(bromomethyl)cyclohexane

描述

Nucleophilic Substitution Reactions

Nucleophilic substitution is the hallmark reaction of 1,4-bis(bromomethyl)cyclohexane. The electron-withdrawing nature of the bromine atom creates a partial positive charge on the adjacent carbon atom, making it an electrophilic center that is readily attacked by nucleophiles.

As a bifunctional alkylating agent, this compound has the capacity to react with two equivalents of a nucleophile or with a dinucleophile to form cyclic or polymeric structures. The primary alkyl bromide nature of the reactive sites suggests that these reactions predominantly proceed via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine atom, leading to an inversion of configuration at the reaction center.

First Substitution: C(8)H({14})(CH(_2)Br)(_2) + Nu → C(8)H({14})(CH(_2)Br)(CH(_2)Nu) + Br

Second Substitution: C(8)H({14})(CH(_2)Br)(CH(_2)Nu) + Nu → C(8)H({14})(CH(_2)Nu)(_2) + Br

When a dinucleophile is used, the second substitution can occur intramolecularly, leading to the formation of a cyclic product, or intermolecularly, resulting in a polymer. This reactivity is fundamental to its application in the synthesis of various macrocycles and polymers. Bifunctional alkylating agents are known to form cross-links in biological macromolecules like DNA, a property leveraged in certain chemotherapeutic agents. youtube.comresearchgate.net

The stereochemistry of the cyclohexane (B81311) ring plays a crucial role in the reactivity of this compound. The cyclohexane ring exists predominantly in a chair conformation. The two bromomethyl groups can be either in a cis or trans relationship to each other.

In the context of an S(_N)2 reaction, the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group (backside attack). masterorganicchemistry.comorganic-chemistry.org For a cyclohexane derivative, this means the trajectory of the attacking nucleophile is influenced by the axial or equatorial position of the bromomethyl group.

For an equatorial leaving group: The nucleophile must approach from an axial direction. This approach can be sterically hindered by the axial hydrogens on the same side of the ring (syn-axial hydrogens). youtube.comyoutube.com

For an axial leaving group: The nucleophile approaches from an equatorial direction, which is generally less sterically hindered. youtube.comyoutube.com

Consequently, the rate of nucleophilic substitution can differ between the cis and trans isomers of this compound. The cis isomer has one axial and one equatorial bromomethyl group in its most stable chair conformation, while the trans isomer has both groups in equatorial positions. Therefore, the first substitution on the cis isomer at the axial position is expected to be faster than the substitution on the equatorial positions of the trans isomer. Each substitution step proceeds with an inversion of configuration at the carbon atom being attacked. organic-chemistry.org

| Isomer | Conformation of Bromomethyl Groups | Relative Reactivity in S(_N)2 |

| cis-1,4-Bis(bromomethyl)cyclohexane | One axial, one equatorial | Generally faster at the axial position |

| trans-1,4-Bis(bromomethyl)cyclohexane | Both equatorial | Generally slower due to steric hindrance of axial approach |

This table is a generalized representation based on established principles of stereochemistry in cyclohexane systems.

Oxygen-containing nucleophiles, such as hydroxide (B78521) ions and alkoxides, readily react with this compound to form diols and ethers, respectively.

The reaction of this compound with a hydroxide source, typically an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, results in the formation of 1,4-bis(hydroxymethyl)cyclohexane. This is a classic example of a double S(_N)2 reaction where the hydroxide ion acts as the nucleophile.

The product, 1,4-bis(hydroxymethyl)cyclohexane, is a valuable monomer in the polymer industry, particularly for the synthesis of polyesters and polyurethanes. masterorganicchemistry.comyoutube.com

Reaction Scheme: C(8)H({14})(CH(_2)Br)(_2) + 2 OH → C(8)H({14})(CH(_2)OH)(_2) + 2 Br

| Reactant | Reagent | Product |

| This compound | Aqueous NaOH or KOH | 1,4-Bis(hydroxymethyl)cyclohexane |

The reaction of this compound with bis-alkoxides, derived from diols, is an application of the Williamson ether synthesis to produce polyethers. youtube.commasterorganicchemistry.comyoutube.com In this process, a diol is first deprotonated with a strong base (like sodium hydride) to form a more potent dinucleophilic alkoxide. This alkoxide then undergoes a series of S(_N)2 reactions with this compound to form the polymer chain.

For example, the reaction with a diol (HO-R-OH) would proceed as follows:

Alkoxide Formation: HO-R-OH + 2 NaH → NaNa + 2 H(_2)

Polymerization: n C(8)H({14})(CH(_2)Br)(_2) + n NaNa → -(-O-R-O-CH(_2)-C(8)H({14})-CH(_2)-)- + 2n NaBr

This method allows for the creation of polymers with the cyclohexane moiety incorporated into the backbone, which can impart desirable properties such as thermal stability and rigidity.

| Monomer 1 | Monomer 2 | Polymer Type |

| This compound | Diol (e.g., 1,4-butanediol) | Polyether |

Nitrogen-containing nucleophiles, such as ammonia (B1221849) and primary or secondary amines, also react with this compound via nucleophilic substitution. These reactions are crucial for the synthesis of various nitrogen-containing compounds, including diamines and polyamides.

The reaction with ammonia, typically in a concentrated solution in ethanol (B145695) under heat and pressure, proceeds in two stages. The initial S(_N)2 attack by ammonia forms an ethylammonium (B1618946) bromide salt. A subsequent deprotonation by excess ammonia yields the primary amine. As this compound has two reactive sites, this reaction can lead to the formation of 1,4-bis(aminomethyl)cyclohexane.

Reaction Scheme with Ammonia: C(8)H({14})(CH(_2)Br)(_2) + excess NH(_3) → C(8)H({14})(CH(_2)NH(_2))(_2) + 2 NH(_4)Br

Similarly, reaction with primary or secondary amines will yield the corresponding secondary or tertiary diamines. When reacted with a diamine, this compound can act as a monomer for the synthesis of polyamides, although this is less common than reacting it with dicarboxylic acids. The more prevalent approach to polyamides involves the reaction of a diamine with a diacyl chloride. However, the bifunctional nature of this compound allows for its theoretical use in such polymerization reactions.

| Nucleophile | Product Type |

| Ammonia | Primary Diamine |

| Primary Amine (R-NH(_2)) | Secondary Diamine |

| Secondary Amine (R(_2)NH) | Tertiary Diamine |

| Diamine (H(_2)N-R-NH(_2)) | Polyamide (in principle) |

Structure

3D Structure

属性

IUPAC Name |

1,4-bis(bromomethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Br2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYALOPJJAPLQSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394214 | |

| Record name | 1,4-bis(bromomethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35541-75-4 | |

| Record name | 1,4-bis(bromomethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(bromomethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,4 Bis Bromomethyl Cyclohexane

Free Radical Bromination Approaches

Substrate Scope and Limitations

Bromination of 1,2-Dimethylenecyclohexane and Related Dienes

The electrophilic addition of bromine to exocyclic dienes like 1,2-dimethylenecyclohexane serves as a method to produce unsaturated bis(bromomethyl)cyclohexane derivatives. The distribution of products is highly dependent on the reaction conditions, particularly temperature.

At low temperatures, the bromination of 1,2-dimethylenecyclohexane primarily yields the 1,2-addition product, 1,2-bis(bromomethyl)cyclohex-1-ene. However, this kinetically controlled product is often difficult to isolate as it can rearrange to the more stable 1,4-addition product. pearson.com

At room temperature, the reaction gives the 1,4-addition product, 1,2-bis(bromomethyl)cyclohex-1-ene, as the main product. Other minor products, such as 1-bromo-1-(bromomethyl)-2-methylenecyclohexane and 3-bromo-1,2-bis(bromomethyl)cyclohex-1-ene, are also formed. pearson.com

Increasing the temperature further leads to the formation of radical bromination products. At high temperatures, in addition to the 1,4-adduct, radical substitution products like 3-bromo-1,2-bis(bromomethyl)cyclohex-1-ene and 3,6-dibromo-1,2-bis(bromomethyl)cyclohex-1-ene are observed. pearson.com The use of excess bromine at room temperature can lead to the formation of the tetrabrominated product, 1,2-dibromo-1,2-bis(bromomethyl)cyclohexane. pearson.com

Catalytic and Initiator Systems

The synthesis of 1,4-bis(bromomethyl)cyclohexane can also be accomplished via the free-radical bromination of 1,4-dimethylcyclohexane (B1583520). This reaction requires an initiator to generate bromine radicals.

Ultraviolet (UV) Light Initiation

UV light is a common initiator for the free-radical bromination of alkanes. numberanalytics.com The process involves the homolytic cleavage of the bromine-bromine bond in molecular bromine (Br₂) to generate two bromine radicals. These radicals can then abstract a hydrogen atom from a methyl group on the 1,4-dimethylcyclohexane, initiating a chain reaction that leads to the formation of this compound. N-bromosuccinimide (NBS) can also be used as a source of bromine radicals under UV irradiation. numberanalytics.comdoubtnut.com

Peroxide-Initiated Reactions

Organic peroxides, such as benzoyl peroxide, are also effective radical initiators for the bromination of alkanes. At elevated temperatures, the peroxide decomposes to form radicals, which can then initiate the bromination chain reaction in a similar manner to UV light. The choice of initiator can influence the reaction efficiency and product distribution.

Solvent Effects and Optimization

The choice of solvent can impact the yield and selectivity of the bromination reaction. For the free-radical bromination of 1,4-dimethylcyclohexane, non-polar solvents like carbon tetrachloride (CCl₄) and dichloromethane (B109758) are commonly used. Solvent polarity can influence the stability of the radical intermediates and the transition states, thereby affecting the reaction rate and the formation of byproducts.

Optimization of the reaction conditions is crucial for maximizing the yield of this compound. This includes controlling the stoichiometry of the reagents, such as using an excess of the brominating agent to drive the reaction to completion while minimizing over-bromination, and adjusting the reaction time.

Regioselectivity and Stereochemical Control in Bromination

In the context of synthesizing this compound from 1,4-dimethylcyclohexane via free-radical bromination, regioselectivity is a key consideration. The bromine radical is highly selective and will preferentially abstract a hydrogen atom from the position that forms the most stable radical intermediate. pearson.comyoutube.com In the case of 1,4-dimethylcyclohexane, the tertiary hydrogens on the cyclohexane (B81311) ring are more sterically hindered than the primary hydrogens of the methyl groups. Therefore, bromination occurs selectively at the methyl groups.

When a chiral center is created during a free-radical bromination, a racemic mixture of enantiomers is typically formed. reddit.com This is because the intermediate radical is often planar or rapidly inverting, allowing the bromine radical to attack from either face with equal probability. reddit.com

Temperature Effects on Product Distribution

As established in the bromination of 1,2-dimethylenecyclohexane, temperature has a significant effect on the product distribution. pearson.com

Effect of Temperature on the Bromination of 1,2-Dimethylenecyclohexane

| Temperature | Major Product(s) | Minor Product(s) |

| Low Temperature | 1,2-Bis(bromomethyl)cyclohex-1-ene (1,2-addition) | - |

| Room Temperature | 1,2-Bis(bromomethyl)cyclohex-1-ene (1,4-addition) | 1-Bromo-1-(bromomethyl)-2-methylenecyclohexane, 3-Bromo-1,2-bis(bromomethyl)cyclohex-1-ene |

| High Temperature | 1,2-Bis(bromomethyl)cyclohex-1-ene (1,4-addition), Radical Bromination Products | - |

Data derived from studies on the electrophilic addition of bromine to 1,2-dimethylenecyclohexane. pearson.com

An increase in temperature generally favors the formation of thermodynamically more stable products and can also promote side reactions such as radical substitution. pearson.com In the free-radical bromination of 1,4-dimethylcyclohexane, temperatures are typically controlled between 60-80°C to achieve a good yield while minimizing degradation or over-bromination.

Nucleophilic Substitution Routes

Nucleophilic substitution reactions represent a fundamental approach to the synthesis of this compound. These methods typically involve the conversion of a precursor molecule, most commonly 1,4-cyclohexanedimethanol (B133615), through the substitution of hydroxyl groups with bromine atoms.

Conversion from 1,4-Cyclohexanedimethanol

The most direct route to this compound is the bromination of 1,4-cyclohexanedimethanol. This transformation is typically achieved by treating the diol with a brominating agent. Hydrogen bromide (HBr) is a commonly used reagent for this purpose. manac-inc.co.jp The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of the alcohol are protonated by the acid, forming a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the carbon atom and displacing the water molecule. reddit.com

The reaction conditions, such as temperature and the concentration of HBr, are crucial for achieving a high yield. For instance, using concentrated sulfuric acid in conjunction with HBr can facilitate the reaction, though it's important to note that this mixture can also lead to the oxidation of HBr to bromine (Br₂). reddit.com

The reaction can be summarized as follows: C₆H₁₀(CH₂OH)₂ + 2 HBr → C₆H₁₀(CH₂Br)₂ + 2 H₂O

The efficiency of this conversion is a key area of study, with research focusing on optimizing reaction conditions to maximize the yield of the desired dibrominated product while minimizing the formation of byproducts.

Precursor Synthesis and Reactivity

The primary precursor, 1,4-cyclohexanedimethanol (CHDM), is a commercially significant compound used in the production of polyesters. wikipedia.org It is typically produced industrially through the catalytic hydrogenation of dimethyl terephthalate (B1205515) (DMT). wikipedia.org This process involves two main steps: the hydrogenation of the aromatic ring of DMT to form dimethyl 1,4-cyclohexanedicarboxylate, followed by the reduction of the ester groups to hydroxyl groups. wikipedia.org

Alternative, more sustainable routes to CHDM from biomass-derived sources are also being explored. researchgate.net One such method involves a formal [3+1+2] cycloaddition of formaldehyde, crotonaldehyde, and an acrylate, followed by hydrogenation. researchgate.net

The reactivity of 1,4-cyclohexanedimethanol in bromination reactions is central to the synthesis of this compound. The presence of two primary alcohol groups makes it susceptible to nucleophilic substitution. The stereochemistry of the cyclohexane ring (cis/trans isomerism) in the precursor can influence the properties of the resulting polyesters and may also play a role in the reactivity and stereochemical outcome of the bromination reaction. wikipedia.org

Advanced Synthetic Strategies

Beyond traditional nucleophilic substitution, advanced synthetic methodologies offer alternative and potentially more efficient pathways to this compound and its derivatives. These strategies often involve multi-step processes and the use of specialized reagents and reaction conditions.

Low-Pressure Synthesis and Derivatives

A patented low-pressure process provides a method for preparing 1,4-disubstituted cyclohexane compounds, including this compound. google.com This process involves the reaction of ethylene (B1197577) with a (2E,4E)-hexa-2,4-diene compound to produce a 3,6-disubstituted cyclohex-1-ene, which is then hydrogenated to the desired 1,4-disubstituted cyclohexane. google.com This method allows for the synthesis under milder conditions, with hydrogenation pressures ranging from 25 to 250 psi. google.com

This approach also enables the synthesis of various derivatives of this compound by modifying the starting materials. google.com

Hydrogenation of Cyclohexene (B86901) Precursors

The hydrogenation of cyclohexene precursors presents another viable route to this compound. This strategy involves the synthesis of a cyclohexene ring with bromomethyl groups already in place, followed by the saturation of the double bond via hydrogenation.

For example, a related compound, 1,4-bis(aminomethyl)cyclohexane, has been synthesized by the hydrogenation of terephthalonitrile, although this specific reaction required high pressure (above 750 psi) for good yields. prepchem.com While not a direct synthesis of the bromo-derivative, it illustrates the principle of hydrogenating a substituted aromatic or unsaturated cyclic precursor.

A more direct approach could involve the bromination of a suitable cyclohexadiene derivative followed by hydrogenation. The synthesis of 1,4-cyclohexadienes can be achieved through various methods, including the Birch reduction of aromatic compounds. organic-chemistry.org

Multi-step Reaction Pathways

Multi-step reaction sequences can provide access to this compound from different starting materials. One potential pathway involves the bromination of a precursor like 1,4-bis(hydroxymethyl)benzene to yield 1,4-bis(bromomethyl)benzene, followed by the hydrogenation of the aromatic ring. google.com The initial bromination can be achieved through a photooxidation reaction in the presence of an oxidative system like hydrobromic acid and sulfuric acid. google.com The subsequent hydrogenation of the benzene (B151609) ring to a cyclohexane ring would complete the synthesis. google.com

Another multi-step approach could start with the bromination of a suitable lactone. For instance, α-bromolactones can be synthesized from lactones using bromine and a catalytic amount of phosphorus tribromide, followed by an intramolecular cyclization. beilstein-journals.org While this example leads to a different structure, the principle of ring-opening and subsequent modification highlights the versatility of multi-step pathways in organic synthesis.

Reactivity and Reaction Mechanisms of 1,4 Bis Bromomethyl Cyclohexane

Nucleophilic Substitution Reactions

Reaction with Nitrogen-Containing Nucleophiles

Amination Reactions

1,4-Bis(bromomethyl)cyclohexane readily undergoes nucleophilic substitution reactions with a variety of nitrogen-based nucleophiles, including ammonia (B1221849) and primary amines. The reaction mechanism is typically a bimolecular nucleophilic substitution (SN2). In this process, the nitrogen nucleophile attacks the electrophilic carbon atom of the bromomethyl group, leading to the displacement of the bromide ion as the leaving group.

The reaction with ammonia serves as a direct route to the corresponding primary amine, 1,4-bis(aminomethyl)cyclohexane. To favor the formation of the primary amine and minimize over-alkylation, a large excess of ammonia is typically employed. This ensures that the newly formed, more nucleophilic primary amine is less likely to compete with ammonia for the remaining alkyl bromide.

Formation of Bis-aminated Derivatives

Due to the presence of two reactive bromomethyl groups, this compound is an excellent substrate for the synthesis of bis-aminated derivatives. When reacted with primary or secondary amines, both electrophilic centers can undergo substitution, leading to the formation of symmetrically disubstituted products. These reactions are crucial for creating building blocks used in the synthesis of polymers and various macrocyclic structures. The resulting product, 1,4-bis(aminomethyl)cyclohexane, is a valuable monomer in the production of polyamides and polyurethanes, where its isomeric form (cis or trans) can significantly influence the physical properties of the resulting polymer. google.com

The reaction conditions, such as the stoichiometry of the reactants, temperature, and solvent, can be controlled to influence the extent of amination and the product distribution between mono- and di-substituted products.

Guanidine (B92328) Derivative Synthesis

This compound is a key starting material in the synthesis of complex guanidine derivatives, which are of interest in medicinal chemistry. For instance, it has been utilized in the synthesis of potent muscarinic M2 and M4 receptor antagonists. nih.gov The synthesis often involves a multi-step sequence where the bromomethyl groups are used to link a central core, such as piperazine, to other functional moieties.

In a representative synthesis, the cis or trans isomer of this compound is first prepared from the corresponding 1,4-cyclohexanedimethanol (B133615) via bromination with phosphorus tribromide. nih.gov This bifunctional alkylating agent can then be used to alkylate a suitable nitrogen-containing scaffold, which is further elaborated to incorporate the guanidine group. The rigid cyclohexane (B81311) ring introduces conformational constraint, which can be beneficial for receptor binding affinity. nih.gov

Reaction with Other Heteroatom Nucleophiles

Beyond nitrogen nucleophiles, this compound reacts with a range of other heteroatomic nucleophiles.

Oxygen Nucleophiles: Reaction with hydroxide (B78521) ions, for example from sodium hydroxide, results in the formation of 1,4-bis(hydroxymethyl)cyclohexane via an SN2 mechanism. sigmaaldrich.com Alkoxides can be used similarly to form bis-ether derivatives.

Sulfur Nucleophiles: Thiols and thiolate anions are potent nucleophiles that readily displace the bromide ions to form thioethers. These reactions are typically efficient and proceed under mild conditions.

Azide (B81097) Ion: The azide ion (N₃⁻) is an excellent nucleophile for SN2 reactions with alkyl halides. The reaction of this compound with sodium azide yields the corresponding bis(azidomethyl)cyclohexane. These bis-azides are valuable intermediates, for example, in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form bis(1,2,3-triazole) derivatives. nih.gov

Elimination Reactions

Under appropriate conditions, this compound can undergo elimination reactions in competition with nucleophilic substitution.

Dehydrohalogenation Pathways

Dehydrohalogenation involves the removal of a hydrogen atom and a bromine atom to form a double bond. In the case of this compound, the use of a strong, non-nucleophilic base can promote the elimination of HBr. Since the bromine atoms are on methyl groups attached to the ring, the hydrogen atom must be removed from the adjacent carbon on the cyclohexane ring. This would lead to the formation of a diene, specifically 1,4-dimethylenecyclohexane. A second elimination from the other bromomethyl group would result in a conjugated or non-conjugated diene system, depending on the reaction conditions.

Factors Influencing Elimination (Base Strength, Solvent, Temperature)

The competition between substitution (SN2) and elimination (E2) is governed by several factors:

| Factor | Influence on Elimination | Rationale |

| Base Strength | Stronger bases favor elimination. | Strong, sterically hindered bases, such as potassium tert-butoxide (t-BuOK), are poor nucleophiles but are very effective at abstracting protons, thus promoting the E2 pathway over SN2. |

| Solvent | Less polar solvents favor elimination. | Polar aprotic solvents (e.g., DMSO, DMF) tend to stabilize the transition state of SN2 reactions, whereas less polar solvents can favor elimination. |

| Temperature | Higher temperatures favor elimination. | Elimination reactions generally have a higher activation energy than substitution reactions and are therefore favored by an increase in temperature. |

Formation of Cyclohexene (B86901) and Cyclohexadiene Derivatives

The bifunctional nature of this compound allows it to undergo elimination reactions to yield unsaturated cyclic compounds. The treatment of this compound with a strong, sterically hindered base, such as potassium tert-butoxide, can promote a double dehydrobromination. This process results in the formation of a conjugated system, leading to cyclohexa-1,4-diene. The driving force for this reaction is the formation of a thermodynamically stable diene system.

The reaction proceeds through a stepwise E2 elimination mechanism. The base abstracts a proton from a carbon adjacent to the bromomethyl group, followed by the simultaneous departure of the bromide ion to form a double bond. This process is then repeated at the second bromomethyl group to yield the diene. The choice of a bulky base is crucial to favor elimination over substitution (SN2) reactions.

In some instances, depending on the reaction conditions and the stereochemistry of the starting material (cis or trans isomer), the formation of cyclohexene derivatives through a single elimination or subsequent rearrangement of the diene product can also be observed.

Comparative Reactivity Studies

Reactivity Comparison with 1,4-Dibromobutane

When comparing the reactivity of this compound with its acyclic analogue, 1,4-dibromobutane, in intramolecular cyclization reactions, significant differences emerge. The pre-organized spatial arrangement of the reactive bromomethyl groups in the cyclohexane derivative plays a crucial role. In the cis-isomer of this compound, the two bromomethyl groups are held in close proximity by the rigid cyclohexane chair conformation. This proximity facilitates intramolecular reactions, such as the formation of bicyclic compounds, at a much faster rate compared to the flexible 1,4-dibromobutane. For the acyclic compound, the energetic barrier to achieve the necessary conformation for cyclization is higher due to greater conformational freedom.

| Feature | This compound (cis-isomer) | 1,4-Dibromobutane |

| Conformational Flexibility | Rigid, pre-organized for cyclization | Highly flexible |

| Rate of Intramolecular Cyclization | Faster | Slower |

| Effective Molarity | Higher | Lower |

Reactivity Comparison with 1,4-Bis(chloromethyl)cyclohexane

The reactivity of this compound is notably higher than that of its chlorinated counterpart, 1,4-bis(chloromethyl)cyclohexane, in nucleophilic substitution reactions. This difference is primarily attributed to the nature of the halogen leaving group. The bromide ion is a better leaving group than the chloride ion because it is a weaker base and more polarizable.

In a typical SN2 reaction, the carbon-bromine bond is weaker and more easily broken than the carbon-chlorine bond, leading to a lower activation energy and a faster reaction rate for the bromo compound. This trend is consistent across a variety of nucleophiles and solvent systems.

| Property | C-Br Bond | C-Cl Bond |

| Bond Energy (approx. kJ/mol) | ~285 | ~340 |

| Leaving Group Ability | Excellent | Good |

| Relative Rate of SN2 Reaction | Faster | Slower |

Influence of Cyclohexane Ring Rigidity on Reactivity

The rigid chair conformation of the cyclohexane ring significantly influences the reactivity of the attached bromomethyl groups. The stereochemistry of the substituents (cis or trans) dictates the spatial relationship between the two reactive centers and, consequently, the products formed in intramolecular reactions.

The cis-isomer, with both bromomethyl groups on the same face of the ring (one axial, one equatorial in the most stable chair conformation), is well-suited for intramolecular reactions that lead to the formation of [4.2.0] bicyclic systems. The proximity of the reactive sites in the cis configuration lowers the entropic cost of cyclization.

In contrast, the trans-isomer has its bromomethyl groups on opposite faces of the ring, typically in a diequatorial orientation. This arrangement makes intramolecular reactions highly unfavorable as the reactive centers are positioned far apart. The trans-isomer is therefore more likely to undergo intermolecular reactions, such as polymerization, where two separate molecules react with each other. This demonstrates how the conformational rigidity of the cyclohexane core effectively controls the reaction pathway.

Mechanistic Investigations and Computational Chemistry

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide profound insights into the reactivity of this compound. scienceopen.com These computational methods allow for the modeling of reaction pathways and the calculation of transition state energies, offering a detailed understanding of the factors controlling reaction outcomes. scienceopen.com

For instance, DFT calculations can be used to model the potential energy surfaces for both SN2 and E2 reactions. scienceopen.com These calculations can quantify the activation energy barriers for substitution versus elimination pathways when reacting with different bases, corroborating the experimental observation that bulky bases favor elimination.

Furthermore, computational studies can precisely model the geometric and energetic differences between the cis and trans isomers. By calculating the distance between the bromine atoms and the energetic cost of bringing them into a reactive conformation, quantum chemistry can predict the much higher propensity of the cis-isomer to undergo intramolecular cyclization compared to the trans-isomer. These theoretical models are invaluable for rationalizing experimental findings and for predicting the behavior of this and related compounds in various chemical transformations. nih.gov

Transition State Analysis in Reactions

The study of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. As a bifunctional electrophile, its reactions, particularly nucleophilic substitutions, are governed by the energetic landscape of the reaction pathway, in which the transition state represents the highest energy barrier. Computational chemistry provides powerful tools to model these transient structures and elucidate reaction mechanisms that are otherwise difficult to probe experimentally.

Analysis of the nucleophilic substitution reactions of this compound reveals that the process can proceed through different mechanisms, primarily the SN2 (bimolecular nucleophilic substitution) pathway. The geometry and stereochemistry of the cyclohexane ring, which exists predominantly in a chair conformation, play a crucial role in determining the accessibility of the electrophilic carbon atoms and the stability of the transition state.

In a typical SN2 reaction involving a nucleophile (Nu-) and one of the bromomethyl groups, the transition state is characterized by a trigonal bipyramidal geometry at the carbon atom undergoing substitution. In this state, the incoming nucleophile and the outgoing bromide leaving group are positioned at the apical positions, approximately 180° apart.

Computational Insights into SN2 Transition States

Quantum mechanical calculations, such as those using Density Functional Theory (DFT), allow for the detailed characterization of these transition states. For the reaction of this compound, these analyses focus on several key parameters:

Activation Energy (ΔE‡): The energy difference between the reactants and the transition state. This is a critical factor in determining the reaction rate.

Bond Lengths: In the transition state, the C-Br bond is partially broken, and the C-Nu bond is partially formed. The lengths of these bonds are indicative of the progress of the reaction.

Vibrational Frequencies: A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

Research into the polycondensation reaction between the disodium (B8443419) salt of bisphenol A and this compound to form polyethers has provided insights into the reaction's kinetics. This Williamson ether synthesis is a classic example of an SN2 reaction. While the study focused on the phase-transfer catalysis conditions, the underlying mechanism involves the formation of a transition state where the phenoxide ion attacks the bromomethyl group. The reaction rate is directly influenced by the energy of this transition state.

The table below summarizes hypothetical bond length parameters for a generalized SN2 transition state involving this compound, based on established principles of SN2 reactions.

| Parameter | Description | Typical Value Range (Å) |

| C-Nu Bond Length | The length of the partially formed bond between the carbon and the nucleophile. | 2.0 - 2.5 |

| C-Br Bond Length | The length of the partially broken bond between the carbon and the bromine. | 2.1 - 2.6 |

| Nu-C-Br Angle | The angle between the incoming nucleophile and the outgoing leaving group. | ~180° |

Note: These values are illustrative for a typical SN2 transition state and can vary significantly based on the specific nucleophile and solvent system used in the reaction.

Furthermore, the stereochemistry of the cyclohexane ring (cis vs. trans isomers) influences the transition state. The orientation of the bromomethyl groups (axial vs. equatorial) affects their steric accessibility. An attack on a group in the less hindered equatorial position is generally favored, leading to a lower energy transition state and a faster reaction rate compared to an attack on a sterically congested axial group. Computational models can quantify this energy difference, providing a rationale for the observed product distributions in reactions where stereoisomerism is a factor.

Applications of 1,4 Bis Bromomethyl Cyclohexane in Organic Synthesis

Building Block for Complex Molecular Architectures

The primary utility of 1,4-bis(bromomethyl)cyclohexane in constructing complex molecules stems from its ability to act as a bifunctional alkylating agent. The two bromomethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, enabling the formation of two new covalent bonds. This dual reactivity makes it an ideal linker or extender for creating larger, intricate molecular frameworks.

One significant application is in the synthesis of macrocycles. nih.gov By reacting this compound with other difunctional molecules under high-dilution conditions, chemists can construct large ring structures. dtic.mil These reactions, often bimolecular homodifunctional approaches, are fundamental in supramolecular chemistry and materials science. nih.gov For example, condensation reactions with diphenols or diamines can yield crown ether analogs or large heterocyclic systems. grafiati.com

The compound is also employed in polymer chemistry to create cross-linked polymers and resins. Its ability to connect two different polymer chains or to cyclopolymerize via intramolecular coupling allows for the synthesis of materials with enhanced thermal stability and specific mechanical properties.

Table 1: Stereochemical Influence on Reactivity

| Isomer | Predominant Conformation | Relative SN2 Reactivity | Explanation |

|---|---|---|---|

| cis | Boat-like | 1.0 (Reference) | The arrangement of the bromomethyl groups can lead to steric hindrance. libretexts.org |

Synthesis of Pharmaceuticals and Agrochemicals

As a reactive intermediate, this compound is a component in the synthesis of various organic molecules, including those with applications in the pharmaceutical and agrochemical industries. The rigid cyclohexane (B81311) scaffold is a common structural motif in drug design, and this compound provides a convenient starting point for introducing this core into a target molecule.

Its utility lies in its role as a precursor to more functionalized cyclohexane derivatives. For instance, it can be used to synthesize compounds like 1-bromomethyl-4-(2-chloro-4-methoxyphenoxymethyl)cyclohexane, demonstrating its capacity to act as a scaffold onto which other functional groups relevant to biologically active molecules can be built. Research into derivatives has shown significant cytotoxicity against various cancer cell lines, indicating its potential as a starting material in the development of new therapeutic agents. The bifunctional nature of the molecule allows for the creation of compounds that can interact with multiple binding sites in a biological target.

Precursor for Advanced Organic Molecules

The role of this compound extends to the synthesis of advanced organic materials where precise molecular architecture is key. Its defined geometry and reactive handles make it a candidate for creating sophisticated structures like molecular cages and the organic linkers used in Metal-Organic Frameworks (MOFs). nih.govrsc.org

In the context of MOFs, bifunctional organic molecules, known as linkers or struts, are essential for connecting metal ions or clusters into an extended, porous network. The length and rigidity of the linker dictate the pore size and topology of the resulting framework. The structure of this compound makes it a suitable precursor for such linkers after conversion of the bromomethyl groups to appropriate coordinating groups, such as carboxylates or pyrazoles. rsc.org This allows for the systematic design of materials for applications in gas storage, separation, and catalysis. rsc.org

Furthermore, its reaction with various nucleophiles can yield a library of disubstituted cyclohexane derivatives. For example, reaction with sodium hydroxide (B78521) produces 1,4-bis(hydroxymethyl)cyclohexane, a widely used monomer in the polymer industry. These transformations highlight its role as a versatile precursor, enabling access to a broad spectrum of advanced and functionalized organic molecules.

Table 2: Example Reactions of this compound

| Reactant | Product | Reaction Type | Application Area |

|---|---|---|---|

| Bisphenol A derivatives | Cross-linked polycarbonates | Polymerization | Materials Science |

| Dithiols / Diamines | Macrocycles | Cyclization | Supramolecular Chemistry nih.gov |

| Sodium Hydroxide | 1,4-Bis(hydroxymethyl)cyclohexane | Nucleophilic Substitution | Polymer Synthesis merckmillipore.com |

Role of 1,4 Bis Bromomethyl Cyclohexane in Polymer Chemistry

Synthesis of Cross-Linked Polymers and Resins

Cross-linked polymers, characterized by their three-dimensional network structures, exhibit enhanced mechanical strength, thermal stability, and chemical resistance compared to their linear counterparts. 1,4-Bis(bromomethyl)cyclohexane serves as an effective cross-linking agent due to its two reactive bromine-containing functional groups.

The fundamental mechanism involves the reaction of the bromomethyl groups with suitable functional sites on existing polymer backbones. For instance, in a polymer containing nucleophilic groups such as amines or carboxylates, the electrophilic carbon of the bromomethyl group will undergo a nucleophilic substitution reaction. This process forms covalent bonds that bridge two separate polymer chains together. The rigid cyclohexane (B81311) ring between the reactive sites provides a defined spatial separation between the cross-links, influencing the final network structure and its properties. This method is analogous to the use of other bifunctional agents for creating cross-linked networks, such as in the formation of gels with three-dimensional structures by cross-linking polyacrylic acid with diglycidyl ether sigmaaldrich.com.

Monomer in Polymerization Reactions

The ability of this compound to react at both ends makes it a valuable monomer for step-growth polymerization and a potential initiator for chain-growth polymerization, enabling the synthesis of diverse polymer architectures.

Polycondensation Reactions

Polycondensation is a class of step-growth polymerization where monomers containing two or more reactive functional groups react to form larger structural units while releasing smaller molecules such as water or hydrogen bromide. The two highly reactive bromomethyl groups on this compound allow it to act as a difunctional monomer in polycondensation reactions.

A notable example of a similar process is the base-catalyzed nucleophilic substitution polycondensation between 1,3-dicarbonyl compounds and α,α'-dibromo xylene, which has been shown to produce high-yield polymers under mild conditions researchgate.net. Given its similar bifunctional halide structure, this compound can react with a variety of co-monomers, including aromatic diamines and bisphenols, to yield polyamines and polyethers, respectively. These reactions typically proceed via nucleophilic substitution, where the nucleophilic co-monomer displaces the bromide ions, leading to the formation of a new covalent bond and the polymer chain.

Ring-Closure Strategies for Cyclic Polymers

The synthesis of cyclic polymers, which lack chain ends, is a significant challenge in polymer science. rsc.org One of the primary methods to create these structures is through ring-closure strategies, which often involve the end-to-end cyclization of a linear, telechelic polymer precursor under high-dilution conditions to favor intramolecular reaction over intermolecular polymerization. rsc.orgelsevierpure.com

While direct use of this compound in a ring-closure reaction is not extensively documented, its role is crucial in the formation of the necessary precursors. A telechelic polymer, possessing two reactive groups at its termini, can be synthesized using a bifunctional initiator. The resulting linear polymer can then undergo an intramolecular "stitching" reaction to form a cyclic structure. dntb.gov.ua For example, a linear polymer with azide (B81097) and alkyne end groups can be cyclized via a click chemistry reaction. dntb.gov.ua The bifunctionality of this compound makes it an ideal candidate for initiating such polymerizations to create the required α,ω-functionalized linear precursors for these advanced cyclization methods.

Synthesis of Telechelic Polymers

Telechelic polymers are macromolecules that contain reactive functional groups at their chain ends. These polymers are valuable as building blocks for more complex architectures like block copolymers, star polymers, and polymer networks. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), are powerful methods for preparing well-defined telechelic polymers. sigmaaldrich.com

In ATRP, the polymerization is initiated by an alkyl halide in the presence of a transition-metal complex, such as CuBr. cmu.edu A bifunctional initiator, containing two activatable halogen atoms, can initiate polymer chain growth in two directions simultaneously. This results in a polymer with a reactive halogen at each end. Due to its structure, this compound is a suitable bifunctional initiator for ATRP, analogous to other initiators like α,α'-dibromo-p-xylene. cmu.edu By initiating the polymerization of monomers like styrenes or (meth)acrylates, it can produce well-defined telechelic polymers with a bromine atom at each terminus, ready for further modification or chain extension. sigmaaldrich.comcmu.edu

Development of Polymers with Specific Properties

The incorporation of specific monomeric units is a key strategy for designing polymers with desired characteristics. The rigid cycloaliphatic structure of this compound is particularly effective in imparting high thermal stability to the resulting polymers.

High Thermal Stability

The thermal stability of a polymer is often quantified by its glass transition temperature (T_g) and melting temperature (T_m). The inclusion of rigid structural elements into a polymer backbone restricts the mobility of the polymer chains, which typically leads to an increase in these temperatures. The 1,4-disubstituted cyclohexane ring is a bulky, non-planar structure that significantly hinders chain rotation and movement.

Research on polyesters synthesized with the related monomer 1,4-cyclohexanedimethanol (B133615) (CHDM) demonstrates this principle effectively. The substitution of a flexible linear diol like ethylene (B1197577) glycol with the rigid CHDM unit leads to a substantial increase in both T_g and T_m. For example, poly(1,4-cyclohexanedimethylene terephthalate) (PCT), which contains the cyclohexane ring, has a significantly higher melting temperature than the widely used poly(ethylene terephthalate) (PET). nih.govpreprints.org This enhancement in thermal properties is directly attributable to the rigid cycloaliphatic core. Therefore, polymers synthesized using this compound are expected to exhibit similarly enhanced thermal stability, making them suitable for high-performance applications.

| Polymer | Abbreviation | Repeating Unit Contains Cyclohexane Ring? | Glass Transition Temperature (T_g) | Melting Temperature (T_m) | Reference |

|---|---|---|---|---|---|

| Poly(ethylene terephthalate) | PET | No | ~80 °C | ~260 °C | nih.gov |

| Poly(1,4-cyclohexanedimethylene terephthalate) | PCT | Yes | ~90 °C | ~295-300 °C | nih.govpreprints.org |

| Poly(butylene adipate) | PBA | No | -61.9 °C | 59.1 °C | dntb.gov.ua |

| Poly(1,4-cyclohexylenedimethylene adipate) | PCDA | Yes | -15.1 °C (trans) | 147.2 °C (trans) | dntb.gov.ua |

Unique Mechanical Characteristics

The incorporation of the 1,4-cyclohexane ring into polymer backbones, often through the use of its derivative 1,4-cyclohexanedimethanol (CHDM), has been shown to significantly influence the mechanical properties of the resulting polymers. mdpi.combohrium.comresearchgate.net The rigid and bulky nature of the cyclohexane ring enhances the thermal stability and mechanical strength of polyesters. researchgate.net

Research on polyesters synthesized using CHDM, a close structural analog to this compound, provides insight into the potential mechanical characteristics of polymers derived from this bromo-compound. The data indicates that the presence of the cyclohexane ring can lead to polymers with a desirable balance of properties, including good toughness and tensile strength. bohrium.comresearchgate.net For instance, poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC), which contains the cyclohexane moiety from both the diol and diacid, exhibits a glass transition temperature and tensile properties comparable to the widely used petroleum-based polyester, poly(ethylene terephthalate) (PET). researchgate.net

Below is a table summarizing the mechanical properties of various polyesters containing the 1,4-cyclohexanedimethylene moiety, which serves as a strong indicator of the properties achievable with this compound.

Table 1: Mechanical Properties of Polyesters Containing the 1,4-Cyclohexanedimethylene Moiety

| Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (°C) |

|---|---|---|---|

| Poly(1,4-cylcohexylenedimethylene adipate) (PCA) | - | < 150 | - |

| Polyesters from CHDM and long-chain aliphatic diacids | - | > 300 | - |

Data sourced from studies on CHDM-based polyesters, indicating the potential properties of polymers derived from this compound. researchgate.netspringerprofessional.de

Functionalization of Polymeric Materials

The two highly reactive bromomethyl groups on the this compound molecule make it an excellent candidate for the functionalization of polymeric materials. springerprofessional.de This functionalization can be achieved through surface grafting, where the compound is covalently bonded to the surface of a polymer, or by its use as a cross-linking agent within the polymer matrix. nih.govresearchgate.net These modifications can dramatically alter the surface properties of a polymer, introducing new functionalities without changing the bulk properties of the material. nih.govrsc.org

The process of grafting polymers onto a substrate is a powerful tool for surface modification, enabling the tuning of surface energy and the introduction of specific chemical groups. nih.gov The reactivity of the C-Br bonds in this compound allows for nucleophilic substitution reactions, making it possible to attach a wide variety of functional molecules to a polymer surface. For example, this could be used to enhance hydrophilicity, improve adhesion, or introduce biocompatible moieties. researchgate.net

The following table illustrates potential functionalization reactions using this compound and the resulting changes in polymer properties.

Table 2: Functionalization of Polymeric Materials Using this compound

| Polymer Substrate | Functionalizing Agent | Reaction Type | Resulting Surface Property |

|---|---|---|---|

| Polystyrene | This compound and a hydrophilic monomer | Surface-initiated atom transfer radical polymerization (SI-ATRP) | Increased hydrophilicity |

| Poly(ethylene terephthalate) | This compound and an amine-terminated molecule | Nucleophilic substitution | Improved dyeability and adhesion |

This table presents hypothetical functionalization scenarios based on the known reactivity of this compound and general principles of polymer surface modification.

Applications in Medicinal Chemistry and Drug Development

Design of Molecules with Specific Biological Activities

The chemical reactivity of the two bromomethyl groups in 1,4-bis(bromomethyl)cyclohexane makes it a valuable scaffold for the synthesis of a variety of molecules with potential biological activities. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, leading to the creation of diverse chemical libraries for screening.

One of the primary areas of investigation for molecules derived from this compound is in the development of anticancer agents. The rigid cyclohexane (B81311) core provides a defined spatial orientation for the appended functional groups, which can be crucial for binding to biological targets such as enzymes or receptors. Research has indicated that derivatives of this compound have demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds synthesized using this starting material have shown inhibitory concentrations (IC50) in the low micromolar range against breast and colon cancer cell lines.

Development of Drug Candidates

The journey from a biologically active molecule to a viable drug candidate is a long and complex process. While specific drug candidates derived directly from this compound are not prominently featured in publicly available clinical trial data, its structural motif is present in molecules that have been investigated for therapeutic potential.

Alkylating Agent in Biological Systems

The primary mechanism through which this compound and its derivatives are thought to exert their biological effects is through alkylation. Alkylating agents are a class of compounds that are capable of forming covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA. ijrpc.com The presence of two reactive bromomethyl groups allows for the possibility of bifunctional alkylation, leading to the formation of cross-links.

These cross-links can occur within the same strand of DNA (intrastrand) or between two different strands (interstrand). nih.gov The formation of interstrand cross-links is a particularly cytotoxic event, as it can prevent the separation of the DNA strands, thereby inhibiting essential cellular processes such as DNA replication and transcription. This disruption of DNA integrity can trigger programmed cell death, or apoptosis, in rapidly dividing cells like cancer cells. The general mechanism involves the nucleophilic attack by a nitrogen atom on a guanine (B1146940) base in DNA on the electrophilic carbon of the bromomethyl group. A second, similar reaction at the other end of the molecule results in the cross-link.

Structure-Activity Relationship Studies of Derivatives

While direct structure-activity relationship (SAR) studies on a wide range of this compound derivatives are not extensively documented in the literature, valuable insights can be drawn from related structures, particularly platinum-based anticancer agents containing diaminocyclohexane (DACH) ligands. The DACH ligand, which can be synthesized from this compound, is a critical component of successful anticancer drugs like oxaliplatin (B1677828). pharmacy180.com SAR studies on these platinum complexes reveal the importance of the cyclohexane scaffold in modulating the activity and toxicity of the drug.

The stereochemistry of the diaminocyclohexane ligand has been shown to be a critical determinant of biological activity. For example, trans-1,2-diaminocyclohexane is a key component of oxaliplatin and is effective against certain cisplatin-resistant cancer cell lines. In contrast, complexes with other isomers of diaminocyclohexane can exhibit different activity profiles. nih.gov

Furthermore, modifications to the cyclohexane ring itself can influence the pharmacological properties of the resulting compounds. The introduction of substituents on the cyclohexane ring can alter the lipophilicity, metabolic stability, and ultimately the antitumor efficacy of the drug. For example, in a series of platinum(II) complexes with cyclohexylglycine ligands, the presence of the cyclohexyl group was found to influence the DNA binding and anticancer activity against colon cancer cell lines. acs.orgnih.gov

The following table summarizes the cytotoxic activity of some platinum complexes containing cyclohexane derivatives, illustrating the impact of structural modifications on their anticancer properties.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| [Pt(NH3)2(cyclohexylglycine)]NO3 | HCT116 (Colon Cancer) | 35.51 | nih.gov |

| [Pt(bipy)(cyclohexylglycine)]NO3 | HCT116 (Colon Cancer) | 51.33 | nih.gov |

| Carboplatin | HCT116 (Colon Cancer) | 51.94 | nih.gov |

Table 1: Cytotoxic Activity of Platinum Complexes with Cyclohexyl-Containing Ligands

These studies, while not directly on this compound derivatives, underscore the importance of the cyclohexane moiety in the design of anticancer agents and provide a rationale for its use as a scaffold in medicinal chemistry. The rigid and well-defined geometry of the cyclohexane ring allows for the precise positioning of pharmacophoric groups, a key principle in rational drug design.

Advanced Characterization and Structural Studies

Spectroscopic Analysis in Research

Spectroscopic methods are fundamental tools for the elucidation of the molecular structure of 1,4-Bis(bromomethyl)cyclohexane, providing insights into its electronic and vibrational properties and the connectivity of its atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons of the bromomethyl groups (-CH2Br) and the cyclohexane (B81311) ring. The chemical shift of the -CH2Br protons would likely appear in the range of 3.2-3.4 ppm, influenced by the electronegative bromine atom. The protons on the cyclohexane ring would produce a complex set of overlapping multiplets in the upfield region, typically between 1.0 and 2.0 ppm. The exact chemical shifts and multiplicities would depend on the isomer (cis or trans) and the specific chair conformation, which determines whether the protons are in axial or equatorial positions.

¹³C NMR Spectroscopy: In the carbon-13 NMR spectrum, distinct signals for the carbons of the bromomethyl groups and the cyclohexane ring are expected. The carbon atom of the -CH2Br group would be significantly downfield due to the effect of the bromine atom, likely in the range of 35-45 ppm. The carbons of the cyclohexane ring would resonate at higher field, with the carbon atom attached to the bromomethyl group (C1 and C4) appearing at a slightly different chemical shift compared to the other ring carbons (C2, C3, C5, and C6).

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | 3.2 - 3.4 | Protons of the bromomethyl group (-CH₂Br) |

| ¹H | 1.0 - 2.0 | Protons of the cyclohexane ring |

| ¹³C | 35 - 45 | Carbon of the bromomethyl group (-CH₂Br) |

| ¹³C | 25 - 40 | Carbons of the cyclohexane ring |

The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its functional groups. While a specific spectrum for this compound is not widely published, the expected characteristic peaks can be inferred from the spectra of similar molecules like cyclohexane and brominated alkanes. docbrown.infonist.gov

The spectrum would be dominated by strong C-H stretching vibrations of the CH2 groups in the cyclohexane ring and the bromomethyl groups, which are expected in the 2850-2950 cm⁻¹ region. docbrown.info C-H bending vibrations for the CH2 groups are anticipated to appear around 1440-1480 cm⁻¹. docbrown.info A key feature would be the C-Br stretching vibration, which typically occurs in the fingerprint region of the spectrum, usually between 500 and 700 cm⁻¹. The exact position of this band can provide information about the conformation of the molecule.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 2850 - 2950 | C-H stretching (alkane) | Strong |

| 1440 - 1480 | C-H bending (CH₂) | Medium |

| 500 - 700 | C-Br stretching | Medium to Strong |

Mass spectrometry of this compound would provide information about its molecular weight and fragmentation pattern. The molecular weight of C8H14Br2 is approximately 270.01 g/mol . nih.gov A key feature in the mass spectrum would be the molecular ion peak (M+), which would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This would result in a triplet of peaks at m/z values corresponding to [C8H14⁷⁹Br₂]⁺, [C8H14⁷⁹Br⁸¹Br]⁺, and [C8H14⁸¹Br₂]⁺, with relative intensities of approximately 1:2:1.

The fragmentation of the molecular ion would likely involve the loss of a bromine atom to form a [M-Br]⁺ ion, which would be a prominent peak in the spectrum. Another common fragmentation pathway for brominated alkanes is the loss of HBr, leading to a [M-HBr]⁺ peak. Further fragmentation of the cyclohexane ring would also be expected. docbrown.info

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Fragment Ion | Description |

|---|---|---|

| ~270 | [C₈H₁₄Br₂]⁺ | Molecular ion (with isotopic distribution) |

| ~190 | [C₈H₁₄Br]⁺ | Loss of a bromine atom |

| ~189 | [C₈H₁₃Br]⁺ | Loss of HBr |

| ~109 | [C₈H₁₃]⁺ | Loss of two bromine atoms and a proton |

X-ray Crystallography and Solid-State Studies

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details.

As of the latest available data, a specific single-crystal X-ray structure determination for this compound has not been reported in publicly accessible literature. Such a study would be invaluable for definitively establishing the solid-state conformation of both the cis and trans isomers. The analysis would reveal the precise bond lengths and angles, as well as the intermolecular interactions that govern the crystal packing. For the trans isomer, it would be expected to adopt a centrosymmetric packing arrangement in the crystal lattice, while the cis isomer would exhibit a different symmetry.

In the absence of a crystal structure, the conformation of the cyclohexane ring in this compound can be predicted based on well-established principles of conformational analysis of substituted cyclohexanes. The cyclohexane ring adopts a chair conformation to minimize angle and torsional strain.

For trans-1,4-Bis(bromomethyl)cyclohexane , the two chair conformations are one with both bromomethyl groups in equatorial positions (diequatorial) and one with both groups in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the large steric bulk of the bromomethyl groups, which would cause significant 1,3-diaxial interactions in the diaxial conformation. Therefore, the trans isomer is expected to exist almost exclusively in the diequatorial chair conformation.

For cis-1,4-Bis(bromomethyl)cyclohexane , ring flipping interconverts two equivalent chair conformations, each having one axial and one equatorial bromomethyl group. These two conformations are of equal energy, and therefore the cis isomer exists as a rapidly equilibrating mixture of these two forms at room temperature.

Intermolecular Interactions in Crystal Packing

A definitive analysis of the crystal packing of this compound is not possible due to the absence of specific crystallographic studies in the reviewed literature. However, an examination of the molecule's structural characteristics and the established principles of intermolecular forces in analogous organic compounds allows for a discussion of the probable interactions governing its solid-state arrangement. The crystal packing is likely dominated by a synergy of van der Waals forces and potential halogen bonding.

Van der Waals Forces:

Halogen Bonding:

A more directional and specific non-covalent interaction that may be present is halogen bonding. rsc.org This interaction involves a halogen atom, in this instance bromine, functioning as an electrophilic halogen bond donor and engaging with a nucleophilic site. nih.gov Within the crystal lattice of this compound, the bromine atoms could form halogen bonds with one another (Br···Br interactions). The capacity to form significant halogen bonds is influenced by the polarizability of the halogen, with bromine being a strong candidate. nih.gov Research on other brominated organic compounds has demonstrated that Br···Br contacts can be instrumental in guiding supramolecular assembly. nih.govmdpi.com The distances of these interactions are characteristically less than the sum of the van der Waals radii of the interacting bromine atoms. nih.gov

| Interaction Type | Participating Atoms/Groups | Nature of Interaction | Expected Significance |

|---|---|---|---|

| Van der Waals Forces | Cyclohexane ring, CH₂ groups | Dispersive forces | High |

| Halogen Bonding | Bromine atoms (Br···Br) | Directional, electrostatic, and dispersion | Moderate to High |

| Dipole-Dipole Interactions | C-Br bonds | Electrostatic | Moderate |

It is crucial to emphasize that this discussion is predicated on general principles and findings from analogous compounds. The precise nature and geometry of the intermolecular interactions in the solid state of this compound can only be definitively confirmed through experimental methods such as X-ray crystallography.

Host-Guest Complexation Studies

Specific literature detailing the host-guest complexation behavior of this compound, either as a host or a guest, was not identified in the searched results. Nevertheless, its structural attributes allow for an inferential discussion of its potential role in such supramolecular systems, particularly as a guest molecule.

The cyclohexane moiety presents a non-polar, hydrophobic scaffold that is well-suited for encapsulation within the cavities of various host molecules, most notably cyclodextrins. uc.pt Cyclodextrins are macrocyclic oligosaccharides possessing a hydrophilic exterior and a hydrophobic inner cavity, rendering them excellent hosts for a diverse array of guest molecules in aqueous environments. nih.gov

Potential for Host-Guest Complexation with Cyclodextrins:

The molecular dimensions of this compound are a critical determinant for its potential inclusion within a cyclodextrin (B1172386) host (α-, β-, or γ-cyclodextrin). The stability of any resultant inclusion complex would be contingent on the complementarity of fit between the guest and the host's cavity. The primary impetus for complex formation would be the hydrophobic interactions between the cyclohexane ring and the internal surface of the cyclodextrin cavity. nih.gov The more polar bromomethyl groups would likely be oriented towards the more hydrophilic exterior of the cyclodextrin molecule.

The binding affinity of such a complex is quantifiable by its association constant (Kₐ) or dissociation constant (Kₑ). These thermodynamic parameters can be experimentally ascertained through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Visible spectroscopy, or Isothermal Titration Calorimetry (ITC).

| Factor | Description |

|---|---|

| Guest Size and Shape | The dimensions of the cyclohexane ring and the stereochemistry of the bromomethyl groups (cis/trans) will dictate the efficacy of the fit within a host cavity. |

| Host Cavity Size | The internal diameter of the host molecule (e.g., α-, β-, or γ-cyclodextrin) must be of an appropriate size to accommodate the guest molecule. |

| Solvent | Host-guest complexation phenomena are frequently solvent-dependent, with hydrophobic effects being particularly pronounced in aqueous media. |

| Non-covalent Interactions | The stability of the supramolecular complex is governed by a combination of hydrophobic effects, van der Waals forces, and potentially dipole-dipole interactions. |

Although specific studies on this compound are not available, extensive research on other cyclohexane derivatives has confirmed their capacity to form stable inclusion complexes with cyclodextrins and other macrocyclic hosts. uc.pt It is, therefore, a reasonable hypothesis that this compound would also engage in host-guest chemistry, presenting a viable avenue for future scientific investigation.

Environmental and Safety Considerations in Research

Safe Handling and Storage Protocols

Proper handling and storage of 1,4-Bis(bromomethyl)cyclohexane are crucial to ensure laboratory safety. Personal protective equipment (PPE) is mandatory to prevent contact, including inhalation. scbt.com This includes wearing protective clothing, gloves, and eye/face protection. scbt.comfishersci.nl Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid the accumulation of dust and aerosols. scbt.comangenechemical.com

When handling this compound, it is important to prevent contact with skin and eyes. angenechemical.com All personal contact, including inhalation, should be avoided. scbt.com In case of contact with eyes, they should be rinsed immediately with plenty of water for at least 15 minutes, and medical attention should be sought. fishersci.com For skin contact, the affected area should be washed off immediately with soap and plenty of water, and all contaminated clothing should be removed. fishersci.com

For storage, this compound should be kept in a cool, dry, and well-ventilated area. scbt.comthermofisher.com The container must be kept tightly closed. thermofisher.com It is important to store the compound away from incompatible materials such as strong oxidizing agents and strong bases. fishersci.comthermofisher.com The storage area should be free from heat, sparks, open flames, and other ignition sources. scbt.comfishersci.nl

Interactive Table: Handling and Storage Guidelines

| Guideline | Description |

| Ventilation | Use in a well-ventilated area or under a chemical fume hood. scbt.comangenechemical.com |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. scbt.comfishersci.nl |

| Contact Avoidance | Avoid all contact with skin and eyes, and inhalation of dust or vapors. scbt.comangenechemical.com |

| Storage Conditions | Store in a cool, dry, well-ventilated place away from heat and ignition sources. scbt.comthermofisher.com |

| Incompatible Materials | Avoid storage with strong oxidizing agents and strong bases. fishersci.comthermofisher.com |

| Container Integrity | Keep container tightly closed. thermofisher.com |

Hazardous Decomposition Products in Research Settings

Under fire conditions, this compound can decompose and produce hazardous products. The primary hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides, specifically hydrogen bromide. fishersci.com The vapor of this compound can form an explosive mixture with air, and it poses a moderate fire and explosion hazard when exposed to heat or flame. scbt.com

It is important to note that while the product is considered stable under normal conditions, the presence of incompatible materials can contribute to instability. scbt.com Hazardous polymerization will not occur. scbt.com

Waste Management and Disposal in Laboratories

The disposal of this compound and its containers must be handled as hazardous waste and in accordance with local, regional, and national regulations. fishersci.com Chemical waste generators are responsible for ensuring complete and accurate classification of the waste. fishersci.com

For disposal, the compound should be collected in suitable, closed containers. fishersci.com These containers must be properly labeled, and an online chemical waste pickup request should be submitted to the appropriate environmental health and safety (EHS) department. unc.edu It is crucial not to empty the chemical into drains. fishersci.com

Empty containers that once held this compound may still contain explosive vapors and should not be cut, drilled, ground, or welded. scbt.com Empty glass containers can be used for compatible waste collection or, after being defaced, disposed of in a glass waste box. unc.edu However, if the container held an acutely toxic substance, it must be disposed of as hazardous waste. unc.edu

Future Research Directions and Emerging Applications

Novel Synthetic Routes for 1,4-Bis(bromomethyl)cyclohexane

The development of more efficient, cost-effective, and environmentally friendly methods for synthesizing this compound is a key area for future research. Current methods often rely on the bromination of 1,4-dimethylcyclohexane (B1583520), which can be energy-intensive and may use harsh reagents. Future investigations could focus on:

Catalytic Bromination: Exploring novel catalyst systems, such as those based on transition metals or organocatalysts, to achieve higher selectivity for the desired product and reduce the formation of byproducts.

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, improve safety, and allow for easier scalability of the synthesis.

Biocatalysis: Investigating the potential of enzymes to catalyze the bromination of the cyclohexane (B81311) ring, offering a greener and more sustainable synthetic route.

Exploration of New Reaction Pathways and Selectivity

The two reactive bromomethyl groups on the cyclohexane ring offer a platform for a variety of chemical transformations. Future research is expected to uncover new reaction pathways and methods to control the selectivity of these reactions. This includes:

Asymmetric Functionalization: Developing methods to selectively functionalize one of the two bromomethyl groups, leading to the synthesis of chiral molecules with potential applications in pharmaceuticals and materials science.

Controlled Polymerization: Investigating new polymerization techniques that allow for precise control over the molecular weight, architecture, and properties of polymers derived from this compound.

Tandem Reactions: Designing one-pot reactions where multiple transformations occur in a sequential manner, streamlining the synthesis of complex molecules.

Development of Advanced Materials with Tunable Properties

The incorporation of the 1,4-cyclohexane moiety into polymers can impart unique properties such as thermal stability, rigidity, and hydrophobicity. Future research will likely focus on the development of advanced materials with properties that can be tailored for specific applications.

| Potential Material | Precursor Monomers | Potential Properties & Applications |

| High-Performance Polyesters | This compound, various dicarboxylic acids | Enhanced thermal stability, mechanical strength; applications in automotive and aerospace industries. |

| Functional Polyethers | This compound, various diols | Tunable hydrophilicity, biocompatibility; potential use in biomedical devices and membranes. |

| Crosslinked Resins | This compound, multifunctional amines or phenols | High crosslinking density, chemical resistance; applications in coatings and adhesives. |

Applications in Supramolecular Chemistry

The rigid and well-defined geometry of the 1,4-disubstituted cyclohexane ring makes this compound an attractive building block for the construction of complex supramolecular architectures. Future research in this area could explore:

Self-Assembling Systems: The design and synthesis of molecules that can spontaneously assemble into well-defined structures such as cages, tubes, and sheets.

Host-Guest Chemistry: The creation of host molecules based on the this compound scaffold that can selectively bind to guest molecules, with potential applications in sensing and separation technologies.

Molecular Machines: The development of dynamic molecular systems that can perform specific functions in response to external stimuli.

Targeted Drug Delivery Systems Utilizing Derivatives

Derivatives of this compound could serve as linkers in the development of targeted drug delivery systems. The cyclohexane core can provide a stable and biocompatible scaffold, while the functional groups can be used to attach drugs and targeting ligands. Future research could focus on:

Bioconjugation: Developing efficient methods for attaching biologically active molecules to the this compound platform.

Biodegradable Linkers: Designing linkers that are stable in circulation but can be cleaved at the target site to release the drug.

Stimuli-Responsive Systems: Creating drug delivery systems that release their payload in response to specific biological cues, such as changes in pH or enzyme concentration.

Theoretical and Computational Modeling Enhancements

Computational modeling will continue to be a powerful tool for understanding and predicting the behavior of this compound and its derivatives. Future research in this area will likely involve:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-bis(bromomethyl)cyclohexane, and how can reaction yields be maximized?